2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c17-13-9-11(18)4-5-12(13)16(22)19-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,14H,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBHDYKTJAMZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine precursor.
Final Assembly: The final compound is assembled by linking the pyrazole-furan moiety to the benzamide core through a nucleophilic substitution or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while nucleophilic substitution can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique structure allows for the design of molecules with specific properties and functions.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways depend on the biological context and the nature of the target. For example, it may inhibit enzyme activity by binding
Biological Activity
2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
The above data indicates that this compound exhibits promising cytotoxicity, particularly against the MCF7 breast cancer cell line, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases associated with cancer cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit Aurora-A kinase, a critical regulator of cell division.
Case Study: Aurora-A Kinase Inhibition
In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited significant inhibition of Aurora-A kinase with IC50 values ranging from 0.067 µM to 0.16 µM. This suggests that this compound may also share this mechanism of action, contributing to its anticancer efficacy .
Other Biological Activities
Beyond its anticancer properties, this compound may possess anti-inflammatory effects. Pyrazole derivatives have been recognized for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Table 2: Summary of Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Anticancer | Cytotoxicity in MCF7, SF268, NCI-H460 |
| Anti-inflammatory | Modulation of inflammatory pathways |
Comparison with Similar Compounds
N-[(2R)-1-Amino-3-(4-Cyanophenyl)propan-2-yl]-2-Chloro-4-Methoxy-5-[5-({[(1R)-1-(4-Methylphenyl)ethyl]amino}methyl)-2-Furyl]benzamide ()
This compound shares a benzamide core with chloro and methoxy substituents, a furan ring, and a pyrazole-derived side chain. Unlike the target compound, it includes a cyanophenyl group and lacks the fluoro substituent. The synthesis involves hydrazine-mediated deprotection, suggesting similar reactivity for benzamide intermediates .
2-Chloro-N-(2-Hydroxyethyl)-4-(1H-Pyrazol-1-yl)benzamide ()
This simpler analogue (C₁₂H₁₂ClN₃O₂, M = 265.7 g/mol) replaces the furan and fluoro groups with a hydroxyethyl side chain. It has a lower molecular weight and a melting point of 132–134°C. The absence of fluorine may reduce lipophilicity, impacting bioavailability .
Chloro-Fluoro Benzamides with Varied Heterocycles
2-Chloro-4-Fluoro-N-(2-{[6-(1H-Pyrazol-1-yl)-3-Pyridazinyl]amino}ethyl)benzamide ()
This compound (CAS 957508-11-1, M = 360.77 g/mol) retains the chloro-fluoro benzamide core but replaces furan with a pyridazinyl group. Pyridazine’s nitrogen-rich structure may enhance solubility or target binding compared to furan’s oxygen-based polarity .
2-Chloro-4-Fluoro-N-((1-(Pyridin-4-yl)-1H-1,2,3-Triazol-4-yl)methyl)benzamide ()
Here, a triazole-pyridine hybrid replaces the furan-pyrazole system. Triazoles are known for metabolic stability and metal coordination, which could influence pharmacokinetics differently than furan .
Key Comparative Data
Q & A
Q. What synthetic routes are recommended for preparing 2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide, and what parameters critically influence reaction yield?
- Methodological Answer : A two-step approach is typically employed: (i) Mannich Reaction : Reacting furan-2-yl ketones with pyrazole derivatives under basic conditions (e.g., K₂CO₃) to form the ethylenediamine backbone. Temperature control (0–25°C) and stoichiometric ratios are critical to avoid side products like over-alkylation . (ii) Amide Coupling : Using 2-chloro-4-fluorobenzoyl chloride with the intermediate amine in pyridine or DMF. Catalytic DMAP improves acylation efficiency. Yields (~70–85%) depend on purity of intermediates and exclusion of moisture .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), pyrazole (δ 7.8–8.2 ppm), and benzamide (δ 7.2–8.0 ppm). Coupling constants (e.g., J = 2.1 Hz for fluorobenzamide) validate substitution patterns .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). Absence of OH stretches (~3200 cm⁻¹) indicates proper dehydration .
- X-ray Crystallography : Resolve regioselectivity of pyrazole substitution and hydrogen-bonding networks (e.g., N-H···N interactions) .
Advanced Research Questions
Q. How can Mannich reaction conditions be optimized to enhance regioselectivity during pyrazole moiety introduction?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less sterically hindered pyrazole nitrogen (N1 vs. N2).
- Catalytic Additives : ZnCl₂ or Ce(SO₄)₂ can direct regioselectivity via Lewis acid coordination to pyrazole lone pairs .
- Temperature Modulation : Lower temperatures (0–10°C) reduce kinetic competition, favoring the thermodynamically stable N1-substituted product. Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane) .
Q. How should contradictory efficacy data from different administration routes (e.g., oral vs. intraperitoneal) in preclinical models be analyzed?
- Methodological Answer :
- Bioavailability Studies : Measure plasma concentrations via LC-MS to assess first-pass metabolism differences. For example, oral administration may show lower efficacy due to hepatic clearance, while intraperitoneal routes bypass this .
- Tissue Distribution Profiling : Use radiolabeled analogs (e.g., ¹⁴C-tagged benzamide) to quantify target organ exposure. Contradictions in tumor inhibition rates (e.g., 44% oral vs. 85% IP) may reflect differential tissue penetration .
- Dose Normalization : Adjust doses based on AUC (area under the curve) to compare efficacy across routes objectively .
Q. What computational strategies predict target interactions of this benzamide derivative, and how do docking studies inform structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like NaV1.7 (voltage-gated sodium channels). Key interactions:
- Fluorobenzamide’s chlorine forms hydrophobic contacts with Leu-384.
- Pyrazole N2 hydrogen-bonds with Arg-1213 .
- MD Simulations : Run 100-ns trajectories to assess binding stability. RMSD values >2.0 Å suggest poor target engagement, guiding SAR modifications (e.g., trifluoromethyl groups for enhanced lipophilicity) .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities. ΔG < -8 kcal/mol correlates with in vitro IC₅₀ < 100 nM .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, endotoxin levels). For instance, MC38 vs. HT-29 colon cancer models may show divergent responses due to PD-L1 expression variability .
- Counter-Screening : Test compounds against off-target receptors (e.g., A2aR, orexin receptors) to identify polypharmacology. Fluoro-benzamides may exhibit unintended kinase inhibition, confounding results .
- Crystallographic Validation : Resolve co-crystal structures to confirm binding poses. Contradictory IC₅₀ values may arise from ligand tautomerism (e.g., pyrazole NH vs. CH tautomers) .
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Catalyst | ZnCl₂ (0.1 eq) | Regioselectivity ↑ |
| Temperature | 0–10°C | Side products ↓ |
Q. Table 2: Biological Efficacy by Administration Route
| Route | Dose (mg/kg) | Tumor Inhibition (%) | Plasma AUC (µg·h/mL) |
|---|---|---|---|
| Oral | 90 | 44 | 12.3 |
| Intraperitoneal | 60 | 85 | 45.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
